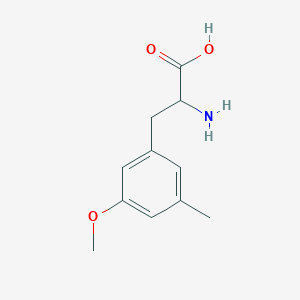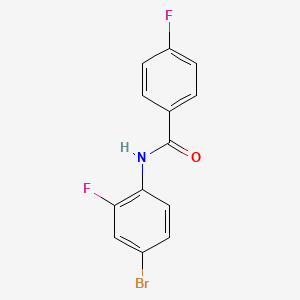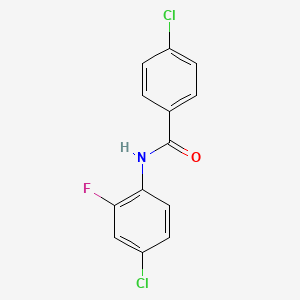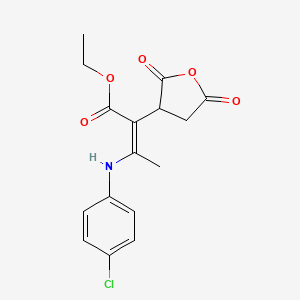
BOC-3,3'-IMINODIPROPYLAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-aminopropylamino)propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
BOC-3,3'-IMINODIPROPYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various derivatives .
Aplicaciones Científicas De Investigación
BOC-3,3'-IMINODIPROPYLAMINE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of polyamines and other complex molecules.
Biology: The compound is used in the study of polyamine metabolism and its role in cellular processes.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate involves its interaction with various molecular targets and pathways. The compound can act as a cross-linking agent, forming stable bonds with other molecules . This property is utilized in the synthesis of polyamines and other complex structures .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Tert-butyl N-(3-hydroxypropyl)carbamate
- Tert-butyl 3-bromopropylcarbamate
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
Uniqueness
BOC-3,3'-IMINODIPROPYLAMINE is unique due to its specific structure, which allows it to act as a versatile building block for the synthesis of polyamines and other complex molecules . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C11H25N3O2 |
|---|---|
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(3-aminopropylamino)propyl]carbamate |
InChI |
InChI=1S/C11H25N3O2/c1-11(2,3)16-10(15)14-9-5-8-13-7-4-6-12/h13H,4-9,12H2,1-3H3,(H,14,15) |
Clave InChI |
DZFPOUXCPWBUDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCNCCCN |
SMILES canónico |
CC(C)(C)OC(=O)NCCCNCCCN |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,4-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]butane](/img/structure/B1636408.png)


